Alpha-Chloro Substituent Differentiation: Molecular Weight, Electrophilic Reactivity, and Synthetic Versatility vs. Dechloro Analog
The target compound contains an alpha-chloro substituent on the ketone side chain, which is absent in the closest non-halogenated analog 1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1806643-68-4) . This structural difference results in a molecular weight increase from 326.08 to 360.52 g/mol (Δ = +34.44 Da, +10.6%) and introduces a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles under mild conditions . The presence of the alpha-chloro group enables derivatization pathways — including the synthesis of alpha-amino ketones, alpha-thioethers, and alpha-alkoxy derivatives — that are not accessible from the dechloro analog, expanding the accessible chemical space for SAR campaigns .
| Evidence Dimension | Molecular weight and synthetic handles (electrophilic alpha-chloro center) |
|---|---|
| Target Compound Data | MW = 360.52 g/mol; contains electrophilic C-Cl bond at alpha position of ketone; SMILES: CC(=O)C(Cl)c1ccc(I)cc1OC(F)F |
| Comparator Or Baseline | 1-(2-(Difluoromethoxy)-4-iodophenyl)propan-2-one (CAS 1806643-68-4): MW = 326.08 g/mol; lacks alpha-chloro substituent; no electrophilic alpha-carbon |
| Quantified Difference | ΔMW = +34.44 Da (+10.6%); qualitative difference: presence vs. absence of an electrophilic alpha center for nucleophilic displacement reactions |
| Conditions | Structural comparison based on CAS registry data and established organic chemistry reactivity principles for alpha-halo ketones; no measured head-to-head reactivity data available |
Why This Matters
For procurement decisions, the presence of the alpha-chloro handle enables late-stage diversification chemistry that is unavailable with the dechloro analog, directly impacting the number of derivative compounds that can be synthesized from a single building block.
